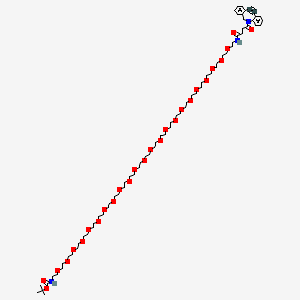

DBCO-PEG23-NH-Boc

Description

DBCO-PEG23-NH-Boc (C₇₂H₁₂₁N₃O₂₇, MW: 1460.8) is a multifunctional reagent combining three key components:

- DBCO (Dibenzocyclooctyne): Enables copper-free "click chemistry" with azides via strain-promoted azide-alkyne cycloaddition (SPAAC), ideal for bioorthogonal labeling .

- PEG23 (23-mer polyethylene glycol): Enhances water solubility, biocompatibility, and stability while prolonging in vivo circulation time .

- NH-Boc (tert-Butyloxycarbonyl-protected amine): Protects the amine group from nonspecific reactions; removable under acidic conditions to expose reactive NH₂ for downstream conjugation .

Properties

Molecular Formula |

C72H121N3O27 |

|---|---|

Molecular Weight |

1460.7 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C72H121N3O27/c1-72(2,3)102-71(78)74-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-55-98-57-59-100-61-63-101-62-60-99-58-56-97-54-52-95-50-48-93-46-44-91-42-40-89-38-36-87-34-32-85-30-28-83-26-24-81-22-20-79-18-16-73-69(76)14-15-70(77)75-64-67-10-5-4-8-65(67)12-13-66-9-6-7-11-68(66)75/h4-11H,14-64H2,1-3H3,(H,73,76)(H,74,78) |

InChI Key |

OZBQVWBGBAGGFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG23-NH-Boc involves several steps:

PEGylation: The PEG chain is synthesized by polymerizing ethylene oxide.

Functionalization: The PEG chain is functionalized with a DBCO group at one end and a Boc-protected amino group at the other end. This involves the reaction of PEG with DBCO and Boc-protected amine under specific conditions.

Purification: The final product is purified using techniques such as column chromatography to achieve high purity (≥98%).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce PEG.

Functionalization: Large-scale functionalization of PEG with DBCO and Boc-protected amine.

Purification: Industrial purification techniques such as large-scale chromatography or crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG23-NH-Boc undergoes several types of chemical reactions:

Click Chemistry: The DBCO group reacts with azides through copper-free click chemistry, forming stable triazole linkages

Deprotection: The Boc protecting group can be removed under acidic conditions to free the amine

Common Reagents and Conditions

Azides: React with the DBCO group under mild conditions to form triazole linkages.

Acids: Used to deprotect the Boc group, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

Triazole Linkages: Formed from the reaction of DBCO with azides.

Free Amine: Formed from the deprotection of the Boc group.

Scientific Research Applications

DBCO-PEG23-NH-Boc has a wide range of applications in scientific research:

Chemistry: Used in click chemistry reactions to form stable triazole linkages

Biology: Used for bioconjugation and labeling of biomolecules such as proteins and antibodies.

Medicine: Used in drug delivery systems to modify drug carriers or nanoparticles.

Industry: Used in the development of new materials and surface modifications.

Mechanism of Action

The mechanism of action of DBCO-PEG23-NH-Boc involves:

Comparison with Similar Compounds

Table 1: Key Comparative Data

Research Findings and Performance

(a) PEG Chain Length

(b) Reactive Group Flexibility

- NH-Boc vs. NHS : NH-Boc requires acidic deprotection (e.g., TFA) for amine activation, enabling stepwise conjugation. In contrast, NHS-PEG-DBCO directly reacts with amines, simplifying workflows but limiting sequential modifications .

- DBCO vs. Azide : DBCO’s bioorthogonality avoids cytotoxic copper catalysts, while azide-based reagents (e.g., Biotin-PEG5-azide) require complementary DBCO partners for click reactions .

(c) Functional Add-ons

- Biotin Integration : Biotin-PEG5-azide enables dual-functional labeling (click chemistry + affinity capture), whereas this compound requires secondary biotinylation steps .

- Nanoparticle Compatibility: this compound’s long PEG chain minimizes aggregation in nanoparticle coatings compared to shorter PEG variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.